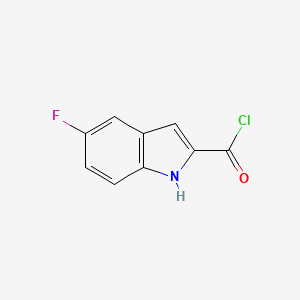

5-Fluor-1H-indol-2-carbonylchlorid

Übersicht

Beschreibung

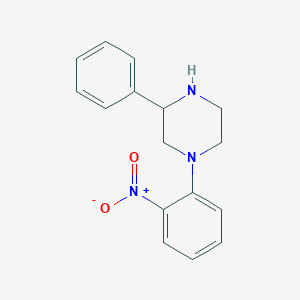

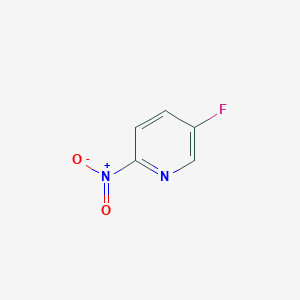

5-Fluoro-1H-indole-2-carbonyl chloride is a derivative of indole . Indole derivatives are known for their biological potential and are found in many synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . A new approach for the synthesis of related compounds was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .Molecular Structure Analysis

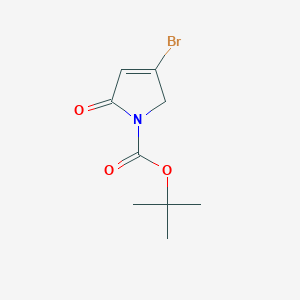

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . The molecular weight of 5-Fluoro-1H-indole is 135.1383 .Chemical Reactions Analysis

Indole derivatives have been reported to undergo electrophilic substitution readily due to excessive electron delocalization . The redox behavior of these compounds varies due to the nature of substitutions in the indole sulfonamide moiety .Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The exact physical and chemical properties of 5-Fluoro-1H-indole-2-carbonyl chloride are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Antivirelle Anwendungen

Derivate von „5-Fluor-1H-indol-2-carbonylchlorid“ wurden auf ihr Potenzial als antivirale Mittel untersucht. Beispielsweise haben Verbindungen wie 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate eine inhibitorische Aktivität gegen eine Reihe von RNA- und DNA-Viren gezeigt, darunter das Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Anti-inflammatorisches Potenzial

Indol-Derivate, einschließlich derer mit dem „5-Fluor-1H-indol-2-carbonyl“-Rest, wurden auf ihre entzündungshemmenden Eigenschaften hin untersucht. Diese Verbindungen sind aufgrund ihres Potenzials zur Modulation von Entzündungsreaktionen bei verschiedenen Erkrankungen von Interesse .

Krebsforschung

Der Indol-Kern ist ein gemeinsames Merkmal in vielen synthetischen Arzneimittelmolekülen, und seine Derivate werden auf krebshemmende Eigenschaften hin untersucht. Die „5-Fluor-1H-indol-2-carbonyl“-Gruppe könnte eine Rolle bei der Entwicklung neuer Krebstherapien spielen, indem sie mit hoher Affinität an mehrere Rezeptoren bindet .

Anti-HIV-Aktivität

Forschungen zu Indol-Derivaten umfassten die Untersuchung ihrer Verwendung bei der Behandlung von HIV. Die strukturellen Merkmale von „this compound“ könnten zur Entdeckung neuartiger Verbindungen beitragen, die die HIV-Replikation hemmen können .

Antioxidative Eigenschaften

Das Indol-Gerüst ist mit antioxidativer Aktivität verbunden, die entscheidend für die Bekämpfung von Krankheiten ist, die mit oxidativem Stress zusammenhängen. Derivate von „this compound“ könnten bei der Entwicklung von Antioxidantien von Bedeutung sein .

Antimikrobielle und antituberkulöse Wirkungen

Indol-Derivate sind für ihre antimikrobiellen und antituberkulösen Aktivitäten bekannt. Die Einarbeitung der „5-Fluor-1H-indol-2-carbonyl“-Struktur in neue Verbindungen könnte zur Entwicklung von Behandlungen für bakterielle Infektionen führen, einschließlich Tuberkulose .

Wirkmechanismus

Target of Action

5-Fluoro-1H-indole-2-carbonyl chloride, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which include 5-Fluoro-1H-indole-2-carbonyl chloride, have been investigated for antiviral activity against a broad range of RNA and DNA viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities

Result of Action

The molecular and cellular effects of 5-Fluoro-1H-indole-2-carbonyl chloride’s action depend on its specific targets and the biological pathways it affects. For example, certain derivatives of this compound have shown potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety and Hazards

The safety data sheet for a related compound, 5-Fluoroindole, indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Biochemische Analyse

Biochemical Properties

5-Fluoro-1H-indole-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various metabolic pathways. Additionally, 5-Fluoro-1H-indole-2-carbonyl chloride can bind to proteins, altering their conformation and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of 5-Fluoro-1H-indole-2-carbonyl chloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 5-Fluoro-1H-indole-2-carbonyl chloride can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 5-Fluoro-1H-indole-2-carbonyl chloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by covalently binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, 5-Fluoro-1H-indole-2-carbonyl chloride can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Fluoro-1H-indole-2-carbonyl chloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 5-Fluoro-1H-indole-2-carbonyl chloride has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

Studies on the dosage effects of 5-Fluoro-1H-indole-2-carbonyl chloride in animal models have revealed that its effects vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 5-Fluoro-1H-indole-2-carbonyl chloride can induce toxic effects, including cell death and tissue damage . These findings highlight the importance of optimizing dosage levels to achieve desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

5-Fluoro-1H-indole-2-carbonyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in decreased glucose metabolism . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 5-Fluoro-1H-indole-2-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, 5-Fluoro-1H-indole-2-carbonyl chloride can bind to intracellular proteins, affecting its localization and distribution within the cell . These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Fluoro-1H-indole-2-carbonyl chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . For example, 5-Fluoro-1H-indole-2-carbonyl chloride can localize to the nucleus and interact with DNA, leading to changes in gene expression

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGAJBWICWJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569457 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79112-09-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)